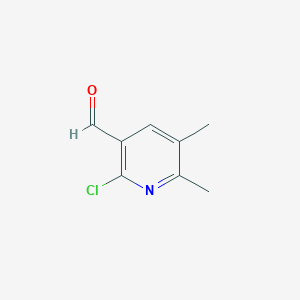
2-Chloro-5,6-dimethylnicotinaldehyde
Descripción general
Descripción
2-Chloro-5,6-dimethylnicotinaldehyde is a chemical compound with the molecular formula C8H8ClNO . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of this compound involves several steps . A mixture of 2-chloro-3-cyano-5,6-dimethylpyridine, semicarbazide hydrochloride, sodium acetate, water, and methanol is hydrogenated using a Raney nickel catalyst . The mixture is then added to water and filtered. The solid filtered off is suspended in water, and concentrated hydrochloric acid is added. The mixture is heated, formalin is added, and the mixture is heated again and allowed to cool. Sodium acetate and water are added, and the mixture is extracted with ether. The extracts are washed with 5% aqueous potassium carbonate and evaporated to give 2-chloro-5,6-dimethyl-3-pyridinecarboxaldehyde .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation Cc1cc(c(nc1C)Cl)C=O . The InChI representation is InChI=1S/C8H8ClNO/c1-5-3-7(4-11)8(9)10-6(5)2/h3-4H,1-2H3 .
Aplicaciones Científicas De Investigación
Complex Formation and Biological Activities
2-Chloro-5,6-dimethylnicotinaldehyde has been studied in the context of forming complexes with divalent and rare earth metals. These complexes have been investigated for their stability constants and potential biological activities, including antibacterial, antitubercular, antifungal, and anticoagulant effects (Athawale & Nerkar, 2000).
Chemical Synthesis Applications
The compound has been utilized in novel synthetic routes. For example, it served as an intermediate in the synthesis of 2-Chloro-N,N-dimethylnicotinamide, showcasing its role in facilitating the development of complex organic molecules (Xiao-hua, 2013).
Herbicidal Applications
This compound derivatives have been examined for their herbicidal properties. Variations in the chlorine atom's position on the pyridine ring significantly affect their biological properties, influencing their post-emergence and pre-emergence herbicidal activities (Andrea et al., 1990).
Photophysical and Photochemical Properties
Studies have also delved into the photophysical and photochemical properties of derivatives of this compound. For instance, research on phthalocyanine derivatives has indicated their potential for photodynamic therapy (PDT) applications (Demirbaş et al., 2017).
Molecular and Crystal Structure Studies
The molecular and crystal structures of compounds derived from this compound have been analyzed, contributing to the understanding of their chemical properties and potential transformations (Koval’ et al., 2017).
Thermodynamic Properties
Research has also focused on the thermodynamic properties of this compound and its derivatives, providing insights into their physical characteristics under various conditions (Sun et al., 2005).
Propiedades
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(4-11)8(9)10-6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJHNAWMJMJMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-fluoro-3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2434950.png)
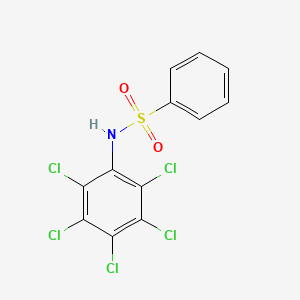
![4-(4-Methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2434952.png)
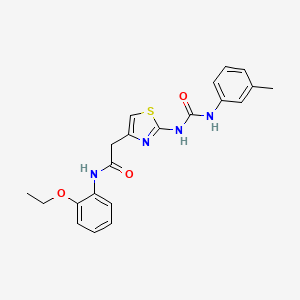
![4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2434955.png)

![3-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2434959.png)


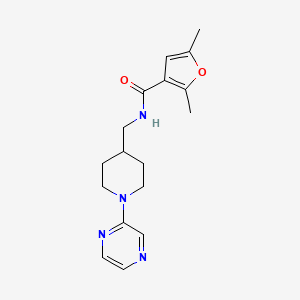
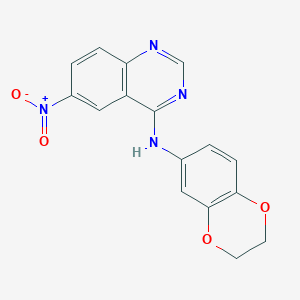
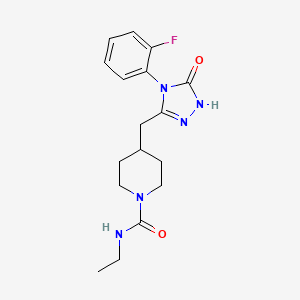
![Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2434970.png)

